molecular formula C16H22N2OS B405681 2-octylsulfanyl-1H-quinazolin-4-one

2-octylsulfanyl-1H-quinazolin-4-one

Katalognummer: B405681
Molekulargewicht: 290.4g/mol
InChI-Schlüssel: UCNDPQGGYGMGSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Octylsulfanyl-1H-quinazolin-4-one is a quinazolinone derivative characterized by a sulfur-containing octyl chain at position 2 of the quinazolin-4-one core. The substitution of an octylsulfanyl group at position 2 introduces unique physicochemical properties, such as increased lipophilicity compared to shorter-chain or aromatic substituents, which may influence bioavailability and target binding .

Eigenschaften

Molekularformel

C16H22N2OS

Molekulargewicht

290.4g/mol

IUPAC-Name

2-octylsulfanyl-3H-quinazolin-4-one

InChI

InChI=1S/C16H22N2OS/c1-2-3-4-5-6-9-12-20-16-17-14-11-8-7-10-13(14)15(19)18-16/h7-8,10-11H,2-6,9,12H2,1H3,(H,17,18,19)

InChI-Schlüssel

UCNDPQGGYGMGSF-UHFFFAOYSA-N

SMILES

CCCCCCCCSC1=NC2=CC=CC=C2C(=O)N1

Isomerische SMILES

CCCCCCCCSC1=NC(=O)C2=CC=CC=C2N1

Kanonische SMILES

CCCCCCCCSC1=NC(=O)C2=CC=CC=C2N1

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Lipophilicity : The octylsulfanyl group in the target compound confers higher lipophilicity (logP estimated >4) compared to benzylsulfanyl (logP ~3.2) or hydroxyethyl (logP ~1.5) derivatives, suggesting improved cell membrane permeability .
  • Solubility : Aromatic or polar substituents (e.g., benzylsulfanyl, hydroxyethyl) improve aqueous solubility, whereas alkyl chains (octyl, cyclohexyl) reduce it .

Antihistaminic Activity

  • 2-Benzylsulfanyl-1H-quinazolin-4-one : Exhibits moderate H1-antihistaminic activity (IC50 ~12 μM), likely due to aromatic interactions with histamine receptors .
  • Triazoloquinazolinones (e.g., 4-benzyl-1-substituted-4H-triazoloquinazolin-5-ones): Show superior H1-antihistaminic potency (IC50 <1 μM), attributed to the triazole ring enhancing receptor binding .

Vorbereitungsmethoden

Conventional Alkylation in Solution Phase

Procedure :

  • Reactants : 2-Thioquinazolinone (1.78 g, 10 mmol), octyl bromide (1.93 g, 10 mmol), K₂CO₃ (2.76 g, 20 mmol).

  • Solvent : Ethanol (50 mL) or PEG-600 (20 mL).

  • Conditions : Reflux for 2–6 hours under nitrogen.

  • Workup : Precipitation with ice water, filtration, and recrystallization from ethanol.

  • Yield : 65–75%.

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where K₂CO₃ deprotonates the thiol group, generating a thiolate ion that attacks the electrophilic carbon of octyl bromide.

Solvent-Free Green Synthesis

Solid-Phase Mechanochemical Grinding

Procedure :

  • Reactants : 2-Thioquinazolinone (10 mmol), octyl bromide (10 mmol), K₂CO₃ (20 mmol).

  • Equipment : Mortar and pestle.

  • Conditions : Grinding at room temperature for 10–15 minutes.

  • Workup : Trituration with ice-cold water, filtration, and drying.

  • Yield : 78–82%.

Advantages :

  • Eliminates solvent use.

  • Reduces reaction time from hours to minutes.

Microwave-Assisted Alkylation

Procedure :

  • Reactants : 2-Thioquinazolinone (10 mmol), octyl bromide (10 mmol).

  • Catalyst : K₂CO₃ (20 mmol).

  • Conditions : Microwave irradiation at 130°C for 5 minutes.

  • Workup : Dilution with chloroform, washing with brine, and column chromatography.

  • Yield : 85–90%.

Key Parameters :

  • Microwave power: 300 W.

  • Solvent-free or minimal ethanol (3 mL).

Comparative Analysis of Methods

Method Conditions Time Yield Purity Eco-Friendliness
Solution-Phase AlkylationEthanol, reflux6 h65–75%95–98%Moderate
Mechanochemical GrindingSolvent-free, RT15 min78–82%97–99%High
Microwave IrradiationSolvent-free, 130°C5 min85–90%98–99%High

Notes :

  • Microwave methods achieve higher yields due to uniform heating and reduced side reactions.

  • Mechanochemical grinding is ideal for large-scale synthesis without specialized equipment.

Characterization and Validation

Spectroscopic Data :

  • ¹H NMR (CDCl₃) : δ 0.88 (t, 3H, CH₃), 1.26–1.45 (m, 12H, CH₂), 3.15 (t, 2H, SCH₂), 7.50–8.30 (m, 4H, Ar-H).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).

  • HRMS : m/z 290.4 [M+H]⁺.

Purity Control :

  • Column chromatography (SiO₂, hexane/ethyl acetate 4:1).

  • Melting point: 134–136°C.

Challenges and Optimization

  • Side Reactions : Over-alkylation or oxidation of the thioether group can occur with excess octyl bromide. Mitigated by stoichiometric control and inert atmospheres.

  • Solvent Selection : PEG-600 enhances reactivity via phase-transfer catalysis, reducing reaction time.

Industrial Scalability

  • Cost Analysis : Octyl bromide is commercially available at ~$50/mol, making the process economically viable.

  • Waste Management : Solvent-free methods minimize hazardous waste, aligning with OSHA guidelines.

Emerging Approaches

  • Enzymatic Alkylation : Preliminary studies using lipases in non-aqueous media show promise for enantioselective synthesis.

  • Flow Chemistry : Continuous-flow reactors with immobilized K₂CO₃ are under investigation for high-throughput production .

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for preparing 2-octylsulfanyl-1H-quinazolin-4-one, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves refluxing precursors (e.g., substituted benzaldehydes and thioacetates) in polar solvents like ethanol or methanol. Catalysts such as KAl(SO₄)₂·12H₂O enhance reaction efficiency. Key parameters include temperature control (70–90°C), reaction time (6–12 hours), and stoichiometric ratios of intermediates. Post-reaction purification via column chromatography or recrystallization ensures high purity. Optimization studies suggest that adjusting solvent polarity and catalyst loading can increase yields by 15–20% .

Q. How should researchers characterize the molecular structure of 2-octylsulfanyl-1H-quinazolin-4-one to confirm its identity and purity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and hydrogen bonding.
  • IR spectroscopy to confirm functional groups (e.g., C=O at ~1680 cm⁻¹, S–C stretching at ~650 cm⁻¹).
  • Mass spectrometry (ESI-MS) for molecular ion validation.
  • X-ray crystallography to resolve bond lengths and angles, particularly for the sulfanyl and quinazolinone moieties. Crystallographic data from related compounds (e.g., 2-(2-chlorophenyl) derivatives) highlight planar quinazolinone cores and intermolecular hydrogen bonds .

Q. What safety precautions are critical when handling sulfanyl-substituted quinazolinones in laboratory settings?

  • Methodological Answer : Prioritize:

  • PPE : Gloves, lab coats, and goggles to avoid skin/eye contact (Category 2A/2B hazards).
  • Ventilation : Use fume hoods due to potential respiratory irritation (H335).
  • Toxicity Mitigation : Acute oral toxicity (H302) requires strict waste disposal protocols. Refer to SDS guidelines for similar compounds (e.g., 2-cyclohexyl-1-phenyl derivatives) for hazard classification .

Advanced Research Questions

Q. How can discrepancies in reported biological activities (e.g., IC₅₀ values) of quinazolinone derivatives be systematically analyzed and resolved?

  • Methodological Answer : Contradictions in bioactivity data often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.
  • Control Standardization : Normalize data using reference inhibitors (e.g., doxorubicin for antitumor assays).
  • Structural Comparisons : Analyze substituent effects; for example, 2-(6-chloro-2-oxo-4-phenyl) derivatives show IC₅₀ variations of ±2 µM depending on the substituent’s electron-withdrawing capacity .

Q. What computational strategies are recommended to predict the binding interactions of 2-octylsulfanyl-1H-quinazolin-4-one with potential biological targets?

  • Methodological Answer : Combine:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases or GPCRs, focusing on the sulfanyl group’s role in hydrophobic binding.
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS).
  • QSAR Modeling : Corolate octyl chain length with bioactivity; longer alkyl chains may enhance membrane permeability but reduce solubility .

Q. How can multi-step synthesis pathways for 2-octylsulfanyl-1H-quinazolin-4-one be designed to incorporate functional groups that enhance bioavailability without compromising stability?

  • Methodological Answer :

  • Intermediate Functionalization : Introduce hydroxyl or amine groups at the quinazolinone C3 position for solubility, followed by protection/deprotection steps.
  • Prodrug Strategies : Link the sulfanyl group to ester-based prodrugs that hydrolyze in vivo.
  • Stability Testing : Use accelerated degradation studies (40°C/75% RH) to assess shelf-life. Analogous methods for 3-(4-chlorophenyl) derivatives demonstrate improved bioavailability via PEGylation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.